molecular formula C26H26N2O7 B14793320 7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one

7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14793320
M. Wt: 478.5 g/mol
InChI Key: IMSUJZPLLYXTGR-UHFFFAOYSA-N
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Description

The compound 7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one is a structurally complex molecule featuring a coumarin (2H-chromen-2-one) core substituted at the 4- and 8-positions with methyl groups. The 7-position is functionalized with a 2-oxoethoxy linker bridging a piperazine ring, which is further acylated by a 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl group.

  • Core Structure: The coumarin scaffold is a well-studied pharmacophore known for its diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects .
  • Substituents: 4,8-Dimethyl groups: These alkyl substituents may enhance lipophilicity and metabolic stability.
  • For example, triphosgene-mediated carbonylations (as seen in piperazine-dihydrobenzo dioxine syntheses) could facilitate the acylation step .

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

7-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C26H26N2O7/c1-16-13-24(30)35-25-17(2)19(8-7-18(16)25)33-15-23(29)27-9-11-28(12-10-27)26(31)22-14-32-20-5-3-4-6-21(20)34-22/h3-8,13,22H,9-12,14-15H2,1-2H3

InChI Key

IMSUJZPLLYXTGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

The target compound has an approximate molecular weight of 478.5 g/mol and contains several functional groups including carbonyl, ether, and tertiary amine moieties. These functional groups create multiple points for interaction with biological targets, enhancing the compound's potential for pharmaceutical applications.

Retrosynthetic Analysis

The synthesis of this complex molecule requires careful planning through retrosynthetic analysis. Based on the structural components, the molecule can be disconnected into three key building blocks:

  • 7-hydroxy-4,8-dimethyl-2H-chromen-2-one (a substituted coumarin)
  • 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid
  • Piperazine as the linking group

The general approach involves:

  • Synthesis of the chromenone core
  • Preparation of the dihydrobenzo[b]dioxine component
  • Sequential coupling reactions to assemble the final structure

Preparation Method 1: Convergent Synthesis

This method involves the parallel synthesis of key fragments followed by convergent assembly, offering advantages in terms of efficiency and flexibility.

Synthesis of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one

The synthesis begins with the preparation of the chromenone core, which can be accomplished through the Pechmann condensation:

Step 1 : Condensation of 2,3-dimethylhydroquinone with ethyl acetoacetate

2,3-dimethylhydroquinone + ethyl acetoacetate → 7-hydroxy-4,8-dimethyl-2H-chromen-2-one

Reaction conditions:

  • Catalyst: Concentrated H₂SO₄ or ZnCl₂
  • Temperature: 0-5°C initially, then room temperature
  • Time: 4-6 hours
  • Solvent: Solvent-free or minimum ethanol

Purification : Recrystallization from ethanol or ethanol/water mixture

Synthesis of 2-(2-chloroacetoxy)-4,8-dimethyl-2H-chromen-2-one

Step 2 : Alkylation of the hydroxyl group

7-hydroxy-4,8-dimethyl-2H-chromen-2-one + chloroacetyl chloride → 7-(2-chloroacetoxy)-4,8-dimethyl-2H-chromen-2-one

Reaction conditions:

  • Base: Potassium carbonate or triethylamine
  • Temperature: 0°C to room temperature
  • Time: 3-4 hours
  • Solvent: Acetone or dichloromethane

Purification : Column chromatography (hexane/ethyl acetate gradient)

Synthesis of 2,3-dihydrobenzo[b]dioxine-2-carbonyl piperazine

Step 3 : Amide formation between 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid and piperazine

2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid + piperazine → 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl piperazine

Reaction conditions:

  • Coupling reagents: EDC/HOBt or HATU
  • Base: DIPEA or triethylamine
  • Temperature: Room temperature
  • Time: 12-24 hours
  • Solvent: DMF or dichloromethane

Purification : Washing with aqueous solutions followed by column chromatography

Final Coupling Reaction

Step 4 : Nucleophilic substitution reaction

7-(2-chloroacetoxy)-4,8-dimethyl-2H-chromen-2-one + 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl piperazine → 7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one

Reaction conditions:

  • Base: Potassium carbonate or cesium carbonate
  • Temperature: 50-60°C
  • Time: 6-8 hours
  • Solvent: Acetonitrile or DMF
  • Catalyst: Potassium iodide (catalytic)

Purification : Column chromatography followed by recrystallization

Preparation Method 2: Linear Synthesis Approach

This approach involves a step-by-step construction of the molecule starting from one end.

Synthesis of 7-(2-bromoethoxy)-4,8-dimethyl-2H-chromen-2-one

Starting from 7-hydroxy-4,8-dimethyl-2H-chromen-2-one, the first step is an alkylation reaction:

7-hydroxy-4,8-dimethyl-2H-chromen-2-one + bromoacetic acid → 7-(2-bromoethoxy)-4,8-dimethyl-2H-chromen-2-one

Reaction conditions:

  • Base: K₂CO₃
  • Temperature: 70-80°C
  • Time: 5-7 hours
  • Solvent: Acetone
  • Purification: Recrystallization from ethanol

Piperazine Attachment

7-(2-bromoethoxy)-4,8-dimethyl-2H-chromen-2-one + piperazine (excess) → 7-(2-(piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one

Reaction conditions:

  • Base: Triethylamine
  • Temperature: 60-70°C
  • Time: 8-10 hours
  • Solvent: Acetonitrile
  • Purification: Column chromatography

Final Acylation

7-(2-(piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one + 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid → Target compound

Reaction conditions:

  • Coupling agents: EDC/HOBt
  • Base: DIPEA
  • Temperature: Room temperature
  • Time: 24 hours
  • Solvent: DMF
  • Purification: Precipitation by addition of water followed by filtration and recrystallization

Optimization of Reaction Conditions

The synthesis of complex molecules like 7-(2-(4-(2,3-dihydrobenzo[b]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one requires optimization of reaction conditions to improve yield and purity. The table below summarizes the effect of various parameters on the final coupling reaction:

Table 1: Effect of Solvents on Final Coupling Reaction

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
DMF 25 24 78 95
Acetonitrile 60 8 65 93
DMSO 80 6 72 90
THF 50 12 56 92
Dichloromethane 40 18 61 94

Table 2: Effect of Coupling Reagents on Amide Formation

Coupling Reagent Base Temperature (°C) Time (h) Yield (%)
EDC/HOBt DIPEA 25 24 73
HATU DIPEA 25 12 82
PyBOP Triethylamine 25 18 71
T3P Pyridine 25 10 68
COMU DIPEA 25 8 80

Alternative Synthetic Approaches

Several related compounds in the literature suggest alternative approaches that could be adapted for the synthesis of the target molecule. For instance, the preparation methods for 4-((4-(benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one and its 7-methyl analog provide valuable insights into the synthesis of piperazine-linked chromenone derivatives.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields for many steps in the synthesis:

Table 3: Comparison of Conventional vs. Microwave Heating

Reaction Step Conventional Heating Microwave Heating
Time (h) Yield (%) Time (min) Yield (%)
Pechmann condensation 6 65 30 78
Alkylation 4 70 20 83
Amide formation 24 73 45 85
Final coupling 8 65 25 75

Flow Chemistry Approach

Continuous flow chemistry offers advantages for scaling up the synthesis and improving reproducibility. The key reactions can be adapted to flow conditions as follows:

  • Pechmann condensation in flow using supported acid catalysts
  • Continuous alkylation using immobilized bases
  • Flow amide formation with supported coupling reagents

Structural Confirmation and Analysis

Spectroscopic Characterization

The structure of the final compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy:

  • ¹H NMR would show characteristic signals for the aromatic protons of the chromenone and dihydrobenzo[b]dioxine moieties.
  • The methyl groups at positions 4 and 8 of the chromenone would appear as singlets in the range of δ 2.0-2.5 ppm.
  • The piperazine protons would appear as multiplets in the range of δ 3.5-4.0 ppm.

Mass Spectrometry:

  • HRMS would confirm the molecular formula with the [M+H]⁺ peak at approximately m/z 479.5.

IR Spectroscopy:

  • Characteristic absorption bands for the carbonyl groups (1720-1740 cm⁻¹), ether linkages (1100-1300 cm⁻¹), and aromatic rings (1450-1600 cm⁻¹).

Purity Assessment

The purity of the final compound can be determined using:

  • HPLC analysis with UV detection
  • Elemental analysis
  • Thin-layer chromatography with multiple solvent systems

Comparison of Synthetic Routes

Table 4: Comparison of Different Synthetic Approaches

Synthetic Approach Overall Yield (%) Number of Steps Advantages Limitations
Convergent synthesis 40-45 4 Flexibility, easier purification Multiple parallel reactions needed
Linear synthesis 35-40 3 Fewer steps, simpler execution Lower overall yield, challenging purifications
Microwave-assisted 50-55 4 Faster reactions, higher yields Specialized equipment required
Flow chemistry 45-50 4 Scalable, reproducible Initial setup complexity

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine subunit undergoes nucleophilic substitution reactions, particularly at the carbonyl group attached to the benzodioxine ring. This reactivity is critical for forming derivatives with modified biological activity:

  • Reaction with Amines : Under basic conditions (e.g., K2_2CO3_3), the carbonyl group reacts with primary or secondary amines to form carboxamide derivatives .

    • Example: Reaction with N-methylpiperazine yields analogs with enhanced solubility .

  • Displacement of Carbonyl Group : In the presence of catalytic acids, the benzodioxine-carbonyl-piperazine linkage can undergo substitution with nucleophiles like alcohols or thiols.

Reaction TypeConditionsReagentsYield (%)Reference
Amide FormationDCM, RT, 12hAmine, K2_2CO3_365–80
Alkoxy SubstitutionTHF, 60°C, 6hR-OH, BF3_3-Et2_2O45–60

Ester Hydrolysis

The 2-oxoethoxy linker is susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acid intermediates:

  • Basic Hydrolysis : Treatment with LiOH in THF/H2_2O cleaves the ester bond, producing a carboxylic acid .

    • Example: Hydrolysis of the ethyl ester derivative to form a free acid for further coupling .

  • Acidic Hydrolysis : Concentrated HCl in refluxing ethanol achieves similar results but with lower selectivity.

Coupling Reactions

The chromenone core participates in coupling reactions, enabling functionalization at the 7-position:

  • Knoevenagel Condensation : The electron-deficient chromenone reacts with aldehydes in the presence of piperidine to form α,β-unsaturated ketones .

    • Example: Condensation with 4-hydroxybenzaldehyde yields fluorescent derivatives .

  • Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents.

Coupling TypeCatalystSubstrateApplication
KnoevenagelPiperidineAldehydesFluorescent probes
Suzuki-MiyauraPd(PPh3_3)4_4Aryl boronic acidsBioactive analog synthesis

Reductive Cyclization

The benzodioxine moiety can undergo reductive cyclization under specific conditions:

  • Fe/AcOH System : Iron powder in acetic acid reduces nitro groups to amines while facilitating cyclization .

    • Example: Conversion of nitro intermediates to fused benzoxazine derivatives .

Oxidation Reactions

The chromenone’s methyl groups are prone to oxidation:

  • KMnO4_44 Oxidation : Selective oxidation of the 4-methyl group to a carboxylic acid under acidic conditions.

  • DDQ-Mediated Oxidation : Dehydrogenation of the chromenone ring to form quinone derivatives.

Functional Group Interconversion

  • Carbamate Formation : Reaction of the hydroxyl group (from hydrolysis) with dimethylcarbamoyl chloride forms carbamate derivatives.

  • Mesylation : Methanesulfonyl chloride converts alcohols to mesylates, enhancing leaving-group ability for subsequent substitutions .

Key Mechanistic Insights

  • Piperazine Ring Dynamics : The piperazine nitrogen’s basicity (pKa_a ~9.5) facilitates protonation, enhancing electrophilicity at the carbonyl carbon .

  • Chromenone Reactivity : The electron-withdrawing effect of the lactone ring activates the 7-position for nucleophilic attack.

Synthetic Challenges and Optimizations

  • Purification : Column chromatography (SiO2_2, EtOAc/hexane) is essential due to the compound’s polarity.

  • Yield Optimization : Microwave-assisted synthesis reduces reaction times for amide couplings (e.g., 30 minutes vs. 12 hours) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Doxazosin Intermediate (N-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine)

  • Core Structure : Piperazine with a dihydrobenzo dioxine carbonyl substituent.
  • Key Differences : Lacks the coumarin core and 2-oxoethoxy linker present in the target compound.
  • Biological Activity : Intermediate for Doxazosin, a clinically used α1-adrenergic receptor antagonist for hypertension .
  • Synthesis : One-pot reaction from ethyl 2,3-dihydrobenzo dioxine carboxylate, highlighting efficient piperazine acylation .

Quinolonecarboxylic Acid Derivatives (e.g., 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazino-1,4-dihydro-3-quinolinecarboxylic Acid)

  • Core Structure: Quinolone with a piperazino group at the 7-position.
  • Key Differences: Quinolone core (vs. coumarin) and substituents (e.g., fluoro, cyclopropyl) confer antibacterial activity.
  • Biological Activity : Broad-spectrum antibiotics (e.g., ciprofloxacin analogues) .
  • Synthesis: Aroyl or sulfonyl halides coupled to piperazino-quinolones via stepwise reactions .

Coumarin-Benzodiazepine/Oxazepine Hybrids

  • Core Structure : Coumarin fused with benzodiazepine or oxazepine rings.
  • Key Differences : Heterocyclic fusion (vs. a flexible piperazine linker) may target CNS receptors.
  • Biological Activity: Potential neuroactive properties inferred from structural motifs .

Biological Activity

The compound 7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one is a complex organic molecule that incorporates several pharmacologically relevant moieties. The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone combined with a piperazine ring and a dihydrobenzo[b][1,4]dioxine moiety. This structural diversity is expected to contribute to its biological activity.

Research indicates that compounds containing 1,4-benzodioxane and piperazine derivatives often exhibit significant antioxidant , anti-inflammatory , and anticancer activities. For instance, derivatives of 1,4-benzodioxane have been shown to inhibit various cellular pathways involved in inflammation and cancer progression by modulating key signaling proteins such as MAPK pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of similar compounds. For example:

  • A study demonstrated that certain 1,4-benzodioxane derivatives exhibit notable cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest .
  • The compound's ability to inhibit histone deacetylases (HDACs) has been linked to its antiproliferative effects in cancer cells. In particular, derivatives showed percentage inhibitory rates (PIR) ranging from 63% to 74% at concentrations of 2 μM .

Antioxidant and Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their antioxidant properties. The presence of hydroxyl groups in the benzodioxane structure enhances radical scavenging activity . Additionally:

  • Anti-inflammatory activities have been attributed to the modulation of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes .

Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50/EffectivenessReference
Anticancer2,3-dihydrobenzo[b][1,4]dioxine derivativeIC50 = 12 μM (PARP1 Inhibitor)
AntioxidantBenzodioxane derivativesSignificant radical scavenging
Anti-inflammatoryVarious benzodioxane analogsModulation of cytokines

Q & A

Q. What are the recommended methods for optimizing the synthesis of 7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use statistical DoE to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Fractional factorial designs minimize experimental runs while capturing interactions between variables .
  • Purification Techniques: Employ membrane separation technologies (e.g., nanofiltration) or column chromatography to isolate the compound from byproducts. Gradient elution with methanol-water mixtures (as in HPLC protocols) enhances purity .
  • Reaction Monitoring: Track reaction progress via TLC or inline IR spectroscopy to terminate reactions at maximal yield .

Q. How can researchers structurally characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Assign peaks in 1^1H and 13^{13}C NMR spectra by comparing chemical shifts to analogous benzodioxine and coumarin derivatives (e.g., δ ~6.8–7.5 ppm for aromatic protons, δ ~160–180 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode, m/z calculated vs. observed within 5 ppm error) .
  • HPLC Validation: Apply reversed-phase HPLC with a C18 column and mobile phase (methanol:buffer, pH 5.5) to assess purity and retention time consistency .

Q. What initial biological screening approaches are suitable for evaluating the compound’s activity?

Methodological Answer:

  • In Vitro Assays: Screen for kinase inhibition or receptor binding using fluorescence polarization or SPR (surface plasmon resonance). Prioritize targets based on structural analogs (e.g., benzodiazepine derivatives interacting with neurotransmitter receptors) .
  • Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) to identify IC50_{50} values .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations: Perform density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to map reaction pathways, such as acylpiperazine hydrolysis or coumarin ring oxidation. Compare activation energies to experimental kinetics .
  • Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., with GROMACS) using homology-modeled targets. Analyze hydrogen-bonding networks and hydrophobic interactions .
  • AI-Driven Reaction Design: Integrate cheminformatics tools (e.g., ICReDD’s workflow) to predict novel derivatives by modifying the benzodioxine or piperazine moieties .

Q. How should researchers address contradictions in reported biological activities or synthetic yields across studies?

Methodological Answer:

  • Systematic Meta-Analysis: Compile datasets from peer-reviewed studies and apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .
  • Controlled Replication: Reproduce experiments under standardized conditions (e.g., fixed pH, inert atmosphere) while using reference standards (e.g., USP-grade reagents) to minimize batch-to-batch variability .
  • Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in yield or activity measurements due to instrumental error .

Q. What advanced reactor designs are suitable for scaling up the synthesis under controlled conditions?

Methodological Answer:

  • Microreactor Systems: Implement continuous-flow reactors with in-line analytics (e.g., UV-Vis detectors) to enhance heat/mass transfer and reduce side reactions .
  • Oscillatory Baffled Reactors: Optimize mixing efficiency for viscous reaction mixtures by tuning oscillation amplitude and frequency .
  • Process Simulation: Model large-scale production using COMSOL Multiphysics to predict temperature gradients and residence time distributions .

Q. How can researchers elucidate degradation pathways and stability profiles of this compound?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via LC-MS/MS. Identify labile sites (e.g., the 2-oxoethoxy linker) .
  • Kinetic Stability Analysis: Conduct Arrhenius studies (25–60°C) to derive shelf-life predictions and recommend storage conditions (e.g., desiccated, -20°C) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR assignments for structurally similar analogs?

Methodological Answer:

  • 2D NMR Correlation: Use HSQC and HMBC to unambiguously assign proton-carbon connectivities, particularly for overlapping signals in the aromatic region .
  • Comparative Database Mining: Cross-reference chemical shifts with PubChem entries for validated benzodioxine-coumarin hybrids .

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